Silane, (diphenylmethoxy)triphenyl-
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Overview
Description
Silane, (diphenylmethoxy)triphenyl-, is an organosilicon compound characterized by the presence of a silicon atom bonded to three phenyl groups and one diphenylmethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Silane, (diphenylmethoxy)triphenyl-, typically involves the reaction of triphenylchlorosilane with diphenylmethanol in the presence of a base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane compound. The general reaction scheme is as follows:
(C6H5)3SiCl+(C6H5)2CHOH→(C6H5)3SiOCH(C6H5)2+HCl
Industrial Production Methods
In industrial settings, the production of Silane, (diphenylmethoxy)triphenyl-, may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Silane, (diphenylmethoxy)triphenyl-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can convert the silane to its corresponding hydrosilane.
Substitution: The diphenylmethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) are used.
Substitution: Substitution reactions often require the presence of a strong base or acid catalyst.
Major Products Formed
Oxidation: Silanol derivatives.
Reduction: Hydrosilane derivatives.
Substitution: Various substituted silanes depending on the reagents used.
Scientific Research Applications
Silane, (diphenylmethoxy)triphenyl-, has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with biomolecules.
Medicine: Explored for its potential as a precursor in the synthesis of silicon-based pharmaceuticals.
Industry: Utilized in the production of high-performance materials, such as silicone resins and coatings.
Mechanism of Action
The mechanism by which Silane, (diphenylmethoxy)triphenyl-, exerts its effects involves the interaction of the silicon atom with various molecular targets. The silicon atom can form stable bonds with oxygen, nitrogen, and carbon atoms, facilitating the formation of complex molecular structures. The pathways involved in these interactions include:
Hydrosilylation: Addition of silicon-hydrogen bonds to unsaturated organic compounds.
Siloxane Formation: Formation of silicon-oxygen-silicon linkages.
Comparison with Similar Compounds
Similar Compounds
Triphenylsilane: Similar structure but lacks the diphenylmethoxy group.
Diphenylsilane: Contains two phenyl groups and one hydrogen atom bonded to silicon.
Phenylsilane: Contains one phenyl group and three hydrogen atoms bonded to silicon.
Uniqueness
Silane, (diphenylmethoxy)triphenyl-, is unique due to the presence of the diphenylmethoxy group, which imparts distinct chemical properties and reactivity compared to other silanes. This uniqueness makes it valuable in specific applications where tailored reactivity and stability are required.
Biological Activity
Silane, (diphenylmethoxy)triphenyl- (CAS No. 775-12-2), is a silane compound that has garnered attention for its unique chemical properties and potential biological applications. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
The compound is characterized by a silane core with three phenyl groups and one diphenylmethoxy group attached. This structure contributes to its stability and reactivity in various chemical environments.
- Catalytic Activity : Silane compounds, including diphenylsilane, have been shown to participate in catalytic reactions, particularly in oxidation processes. For instance, diphenylsilane can be oxidized to form silanols through photocatalytic methods, which can be influenced by solvent conditions such as the presence of water .
- Oxidation Kinetics : Research indicates that the oxidation rates of silanes are significantly affected by solvent interactions. In aqueous environments, the kinetics of oxidation are enhanced due to solvation effects, which stabilize reaction intermediates .
- Reactivity with Biomolecules : The biological implications of silanes often relate to their interactions with cellular components. Studies suggest that silanes can form complexes with biomolecules, potentially influencing cellular signaling pathways or metabolic processes.
1. Photocatalytic Oxidation of Silanes
A study explored the photocatalytic oxidation of various silanes, including diphenylsilane, using tellurorhodamine as a photocatalyst. The results indicated that the presence of water significantly increased the reaction rates compared to dry conditions, highlighting the importance of solvent effects in biological systems .
Silane Type | Reaction Rate (s⁻¹) | Conditions |
---|---|---|
Diphenylsilane | 2.61×10−5 | Aqueous solution |
Methyl diphenylsilane | 1.04×10−3 | Dry methanol |
2. NHC-Catalyzed Reactions
Another significant finding involved the use of N-heterocyclic carbene (NHC) catalysts in the dehydrogenative self-coupling of diphenylsilane. This reaction yielded octaphenylcyclotetra(siloxane), indicating the compound's potential utility in synthesizing complex siloxanes relevant for industrial applications .
Biological Studies Overview
Recent investigations have focused on the biological activity of methoxytriphenylsilane, a related compound that has shown promise in various biological applications:
- Interactions with Cellular Components : Methoxytriphenylsilane has been studied for its ability to interact with proteins and nucleic acids, potentially influencing cellular functions.
- Safety and Toxicology : Preliminary safety assessments indicate low toxicity levels; however, further studies are required to fully understand its biological impact and potential therapeutic uses.
Properties
CAS No. |
18857-43-7 |
---|---|
Molecular Formula |
C31H26OSi |
Molecular Weight |
442.6 g/mol |
IUPAC Name |
benzhydryloxy(triphenyl)silane |
InChI |
InChI=1S/C31H26OSi/c1-6-16-26(17-7-1)31(27-18-8-2-9-19-27)32-33(28-20-10-3-11-21-28,29-22-12-4-13-23-29)30-24-14-5-15-25-30/h1-25,31H |
InChI Key |
RUPYNOSVAGABKY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)O[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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